molecular formula C30H22Cl2N6Ru B13811936 Dichlororuthenium;2,6-dipyridin-2-ylpyridine

Dichlororuthenium;2,6-dipyridin-2-ylpyridine

Cat. No.: B13811936
M. Wt: 638.5 g/mol
InChI Key: DGUNXPPILUFENH-UHFFFAOYSA-L
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Description

Dichlororuthenium;2,6-dipyridin-2-ylpyridine is a coordination compound that features ruthenium as the central metal atom coordinated with two chlorine atoms and a tridentate ligand, 2,6-dipyridin-2-ylpyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichlororuthenium;2,6-dipyridin-2-ylpyridine typically involves the reaction of ruthenium trichloride with 2,6-dipyridin-2-ylpyridine in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligand to the ruthenium center. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Dichlororuthenium;2,6-dipyridin-2-ylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions can produce lower oxidation state complexes. Substitution reactions result in the formation of new coordination compounds with different ligands .

Scientific Research Applications

Dichlororuthenium;2,6-dipyridin-2-ylpyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Dichlororuthenium;2,6-dipyridin-2-ylpyridine exerts its effects involves coordination to target molecules through its ruthenium center. The compound can interact with various molecular targets, including DNA and proteins, leading to changes in their structure and function. These interactions can trigger a range of biological responses, such as apoptosis in cancer cells or changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Dichlororuthenium;2,2’-bipyridine: Similar in structure but with 2,2’-bipyridine as the ligand.

    Dichlororuthenium;1,10-phenanthroline: Features 1,10-phenanthroline as the ligand.

    Dichlororuthenium;2,6-di(quinolin-8-yl)pyridine: Uses 2,6-di(quinolin-8-yl)pyridine as the ligand.

Uniqueness

Dichlororuthenium;2,6-dipyridin-2-ylpyridine is unique due to its tridentate ligand, which provides a more stable coordination environment compared to bidentate ligands. This stability enhances its performance in catalytic and photochemical applications, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C30H22Cl2N6Ru

Molecular Weight

638.5 g/mol

IUPAC Name

dichlororuthenium;2,6-dipyridin-2-ylpyridine

InChI

InChI=1S/2C15H11N3.2ClH.Ru/c2*1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;;;/h2*1-11H;2*1H;/q;;;;+2/p-2

InChI Key

DGUNXPPILUFENH-UHFFFAOYSA-L

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.Cl[Ru]Cl

Origin of Product

United States

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